

physical properties of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

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Compound of Interest

Compound Name: (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

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An In-Depth Technical Guide to the Physical Properties of **(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine**

Introduction

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, widely recognized in the scientific community as the (R)-Schöllkopf Reagent, is a cornerstone chiral auxiliary in modern organic synthesis.[1][2] Its ingenious design, leveraging the steric influence of a valine-derived isopropyl group, facilitates the highly diastereoselective alkylation of a glycine anion equivalent.[3] This process enables the asymmetric synthesis of a diverse array of non-proteinogenic α -amino acids, which are critical components in the development of novel peptide-based therapeutics, catalysts, and advanced materials.[4][5]

This guide offers a comprehensive examination of the core physical and spectroscopic properties of the (R)-Schöllkopf Reagent. Tailored for researchers, medicinal chemists, and process development scientists, this document provides not only essential physical data but also the underlying scientific principles and validated experimental protocols for their determination. Understanding these properties is paramount for the compound's effective handling, reaction optimization, purification, and storage, ensuring its successful application in complex synthetic endeavors.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. The (R)-Schöllkopf Reagent is defined by a unique set of identifiers and a distinct three-dimensional architecture.

- Chemical Name: **(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine**[\[1\]](#)
- Synonyms: (R)-Schöllkopf Reagent, (R)-2,5-Dimethoxy-3-isopropyl-3,6-dihydropyrazine[\[1\]](#)
- CAS Number: 109838-85-9[\[1\]](#)
- Molecular Formula: C₉H₁₆N₂O₂[\[1\]](#)
- Molecular Weight: 184.24 g/mol [\[1\]](#)
- SMILES String: COC1=N--INVALID-LINK--C)C(OC)=NC1
- InChI Key: FCFWEOGTZZPCTO-MRVPVSSYSA-N

Caption: 2D structure of **(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine**.

Physicochemical Properties: A Quantitative Summary

The physical properties of the reagent are critical for its practical application in a laboratory setting. These data inform decisions regarding reaction setup, purification methods, and storage.

Property	Value	Conditions	Source(s)
Physical State	Colorless to Yellow Liquid	20 °C, 1 atm	[6]
Density	1.028 g/mL	20 °C	[1]
Boiling Point	72 °C	5 mmHg	[5][6]
Flash Point	85.0 °C (185.0 °F)	Closed Cup	[1]
Specific Rotation	$[\alpha] = -102 \pm 5^\circ$	20 °C, D-line, c=1 in ethanol	[1]
	$[\alpha] = -83.0$ to -89.0°	Neat (undiluted)	[6]
Purity (Assay)	$\geq 97.0\%$	Gas Chromatography (GC)	[1]

Expert Insight: The discrepancy in specific rotation values is an important observation. The measurement taken "neat" (without solvent) differs significantly from the value obtained in an ethanol solution.[1][6] This phenomenon, known as the solvent effect, arises from differential solvation of the chiral molecule, which can alter its conformation or electronic environment, thereby influencing its interaction with polarized light. When reporting or comparing optical rotation, it is crucial to specify the solvent and concentration.

Spectroscopic Profile

Spectroscopic analysis provides an electronic and structural fingerprint of the molecule, essential for identity confirmation and purity assessment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a primary tool for structural elucidation. Published data for the (R)-Schöllkopf Reagent is as follows:

- ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.08-3.94 (m, 3H), 3.75 (s, 3H), 3.71 (s, 3H), 2.30-2.18 (m, 1H), 1.04 (d, J=7.0 Hz, 3H), 0.76 (d, J=6.6 Hz, 3H).[7]

- Interpretation: The multiplet at ~4.0 ppm corresponds to the protons on the dihydropyrazine ring. The two singlets at 3.75 and 3.71 ppm are characteristic of the two methoxy groups (-OCH₃). The multiplet at ~2.2 ppm is the methine proton of the isopropyl group, and the two doublets at 1.04 and 0.76 ppm represent the diastereotopic methyl groups of the isopropyl substituent, a direct consequence of the adjacent chiral center.

¹³C NMR, IR Spectroscopy, and Mass Spectrometry (Predicted)

While experimental spectra are not universally available in public databases, the expected key signals can be reliably predicted based on the known structure.

- ¹³C NMR: Approximately 9 distinct signals are expected. Key resonances would include those for the two methoxy carbons (~52-55 ppm), the carbons of the C=N double bonds (~160-165 ppm), and the aliphatic carbons of the ring and isopropyl group (varying shifts from ~20-60 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations from the aliphatic groups just below 3000 cm⁻¹. Other key absorbances would include the C=N stretching of the imine functionalities (~1650-1680 cm⁻¹) and strong C-O stretching from the methoxy groups (~1050-1250 cm⁻¹).^[8]
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z ratio of 184.24. Common fragmentation patterns would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups or the loss of the isopropyl group.

Solubility Characteristics

Solubility is a critical parameter for selecting appropriate reaction solvents, extraction procedures, and purification techniques. The Schöllkopf reagent's structure, featuring both polar ether and imine groups and a nonpolar hydrocarbon backbone, results in a nuanced solubility profile.

Solvent Class	Specific Solvents	Solubility	Rationale
Polar Aprotic	Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether	Soluble	The molecule's overall moderate polarity and ability to accept hydrogen bonds align well with these solvents. Its use in DCM during synthesis confirms high solubility. [7] [9]
Nonpolar	Pentane, Hexane	Soluble	The significant hydrocarbon content (isopropyl and methylene groups) allows for favorable van der Waals interactions with nonpolar solvents. Its use in ether/pentane for chromatography confirms solubility. [7]
Polar Protic	Water	Insoluble	The large nonpolar surface area outweighs the polarity of the ether and imine groups, preventing effective solvation by the highly structured hydrogen-bonding network of water. [10]
Ethanol, Methanol	Sparingly to Moderately Soluble	The alkyl portion of the alcohol can solvate the nonpolar parts of the reagent, while the hydroxyl	

group interacts with the polar functionalities. Used as a solvent for optical rotation measurements.[\[1\]](#)

Thermal Properties and Stability

The thermal behavior of a compound dictates its safe handling and storage conditions.

- **Boiling Point:** The reported boiling point of 72 °C at 5 mmHg indicates that the compound is not highly volatile but requires vacuum distillation for purification to avoid thermal decomposition at atmospheric pressure.[\[5\]](#)[\[6\]](#)
- **Flash Point:** A flash point of 85.0 °C classifies it as a combustible liquid, requiring that it be kept away from open flames and ignition sources.[\[1\]](#)[\[6\]](#)
- **Stability and Storage:** The dihydropyrazine ring system can be sensitive to both air (oxidation) and acid (hydrolysis). Therefore, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (0-10 °C) to ensure its long-term stability and chiral integrity.[\[6\]](#)

Experimental Protocols for Property Determination

The following sections provide validated, step-by-step methodologies for determining key physical properties. These protocols are designed to be self-validating and grounded in established analytical principles.

Protocol: Determination of Specific Rotation

Principle: Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation is an intrinsic property of the molecule.[\[11\]](#)



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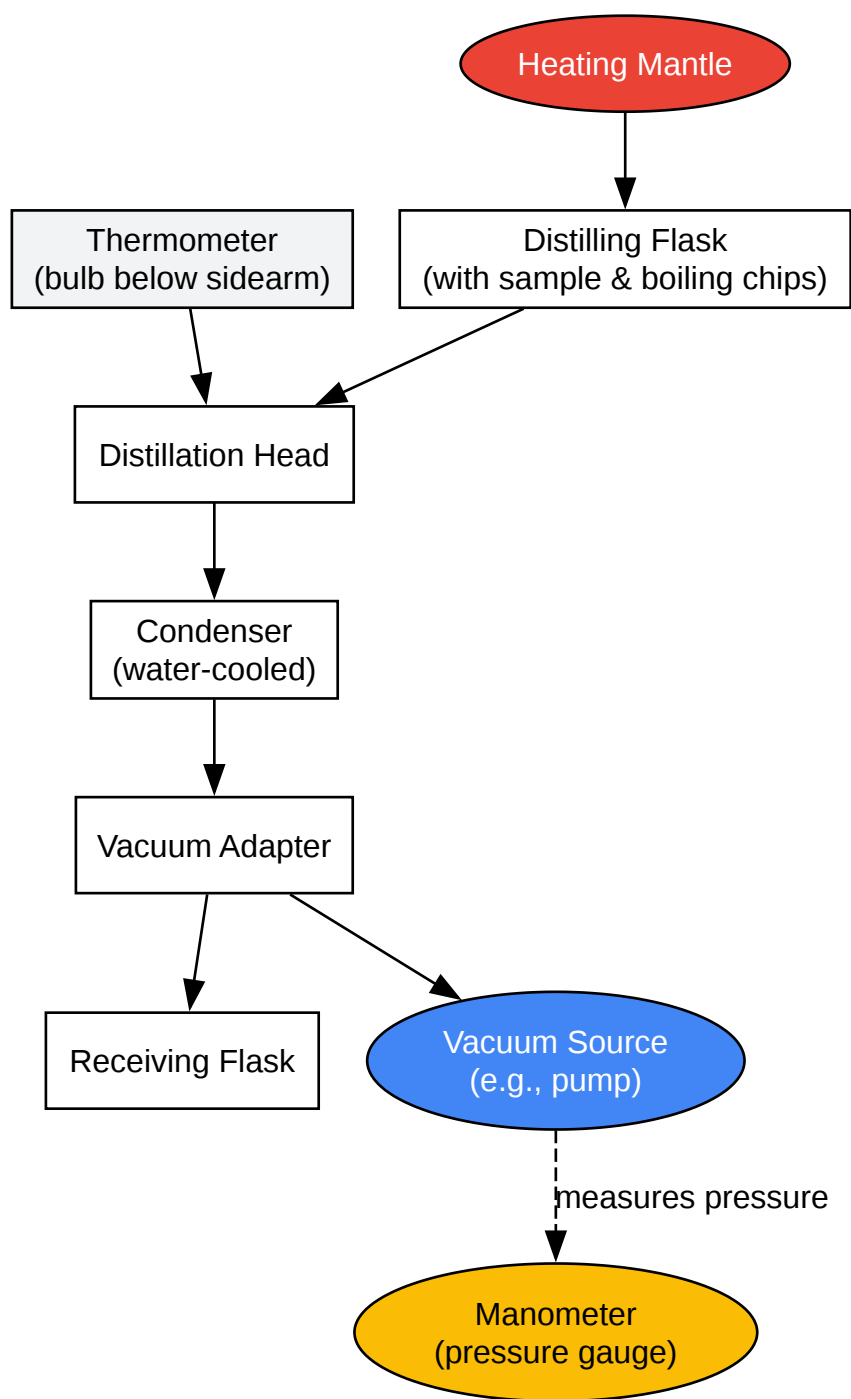
Caption: Workflow for determining the specific rotation of a chiral liquid.

Methodology:

- **Solution Preparation:** Accurately weigh approximately 100 mg of the (R)-Schöllkopf Reagent. Quantitatively transfer the liquid to a 10.00 mL Class A volumetric flask. Dissolve the sample and dilute to the calibration mark with absolute ethanol. This creates a solution with a concentration (c) of approximately 1 g/100 mL.[1]
- **Instrument Calibration:** Calibrate the polarimeter at the measurement temperature (20 °C) and wavelength (589 nm) using a blank cell filled with absolute ethanol. The reading should be zeroed.
- **Sample Measurement:** Rinse the polarimeter cell (path length, l = 1 dm) with the prepared sample solution before carefully filling it. Ensure no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed optical rotation (α_{obs}).
- **Calculation:** Calculate the specific rotation $[\alpha]$ using Biot's Law: $[\alpha] = \alpha_{\text{obs}} / (l \times c)$, where l is in dm and c is in g/mL (or g/100mL if the formula is adjusted accordingly).[11]

Protocol: Determination of Boiling Point under Reduced Pressure

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For thermally sensitive compounds, determining the boiling point at reduced pressure (vacuum) is necessary to prevent decomposition.[12]



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Caption: Simplified schematic for boiling point determination under vacuum.

Methodology:

- **Apparatus Setup:** Assemble a microscale distillation apparatus as shown in the diagram above. Place a small sample (~1-2 mL) of the (R)-Schöllkopf Reagent and a magnetic stir bar or boiling chip into the distilling flask.
- **System Evacuation:** Ensure all glass joints are properly sealed. Connect the vacuum adapter to a vacuum pump protected by a cold trap. Slowly evacuate the system to the desired pressure (e.g., 5 mmHg), monitoring with a manometer.
- **Heating:** Begin gently stirring (if using a stir bar) and slowly heat the distilling flask using a heating mantle.
- **Temperature Reading:** Observe the temperature on the thermometer. The boiling point is the stable temperature recorded when the liquid is boiling, and a ring of refluxing condensate is present on the thermometer bulb.
- **Recording Data:** Record both the boiling temperature and the precise pressure at which it was measured (e.g., 72 °C at 5 mmHg).

Protocol: Sample Preparation for NMR Spectroscopy

Principle: Proper sample preparation is crucial for obtaining high-resolution NMR spectra. This involves dissolving the analyte in a suitable deuterated solvent at an appropriate concentration. [\[13\]](#)

Methodology:

- **Solvent Selection:** Choose a deuterated solvent in which the compound is highly soluble and whose residual solvent peak does not overlap with analyte signals. Chloroform-d (CDCl_3) is a common choice for this compound. [\[7\]](#)[\[13\]](#)
- **Concentration:** For a standard ^1H NMR spectrum, prepare a solution with a concentration of 5-25 mg of the reagent in 0.6-0.7 mL of CDCl_3 . For ^{13}C NMR, a more concentrated solution (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time. [\[13\]](#)
- **Sample Preparation:** a. Weigh the desired amount of the (R)-Schöllkopf Reagent directly into a clean, dry vial. b. Add the appropriate volume (0.6-0.7 mL) of the deuterated solvent using a pipette. c. Gently swirl or vortex the vial to ensure complete dissolution. d. Using a Pasteur

pipette, transfer the clear solution into a clean 5 mm NMR tube. Avoid transferring any particulate matter.

- Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[7]

Conclusion

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is a liquid chiral auxiliary of moderate polarity, characterized by a density of 1.028 g/mL, a high flash point of 85.0 °C, and a strong negative specific rotation that is sensitive to the choice of solvent. Its solubility in common aprotic organic solvents and insolubility in water are consistent with its molecular structure. The compound's thermal sensitivity necessitates purification by vacuum distillation. The spectroscopic and physical data provided in this guide, along with the detailed analytical protocols, serve as a critical resource for scientists, enabling the informed and effective use of this powerful reagent in the pursuit of asymmetric synthesis.

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